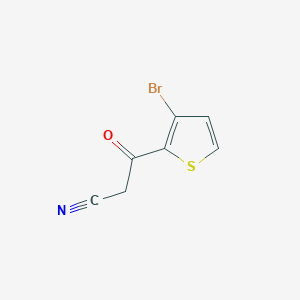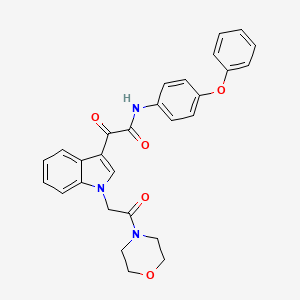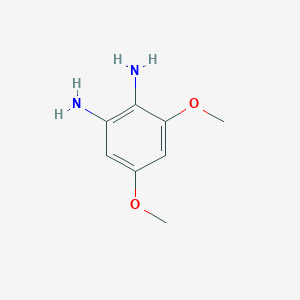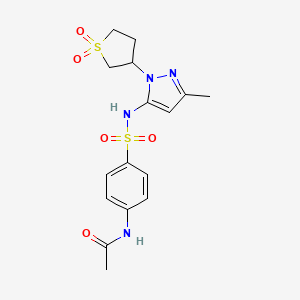
3-(3-溴噻吩-2-基)-3-氧代丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile is an organic compound that features a thiophene ring substituted with a bromine atom and a nitrile group
科学研究应用
3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile typically involves the bromination of thiophene followed by the introduction of the nitrile group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromothiophene is then subjected to a reaction with a nitrile-containing reagent, such as malononitrile, under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
化学反应分析
Types of Reactions
3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted thiophenes with various functional groups.
Coupling: Formation of biaryl or diaryl compounds.
Reduction: Formation of amines or other reduced derivatives.
作用机制
The mechanism of action of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile in chemical reactions involves the reactivity of the bromine atom and the nitrile group. The bromine atom can undergo nucleophilic substitution, while the nitrile group can participate in various transformations, such as reduction or coupling reactions. These functional groups enable the compound to act as a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
3-Bromothiophene: Lacks the nitrile group but shares the brominated thiophene structure.
3-Cyanothiophene: Contains a nitrile group but lacks the bromine atom.
2-Bromo-3-thiophenecarbonitrile: Similar structure but with different substitution pattern on the thiophene ring.
Uniqueness
3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile is unique due to the presence of both bromine and nitrile functional groups, which provide diverse reactivity and make it a valuable intermediate in various synthetic applications. Its dual functionality allows for a wide range of chemical transformations, making it more versatile compared to similar compounds.
属性
IUPAC Name |
3-(3-bromothiophen-2-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRAQJRXLVYENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2463939.png)

![N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide](/img/structure/B2463941.png)
![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2463942.png)


![N-(2,3-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2463949.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2463951.png)

![6-Fluoro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2463953.png)

